3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(2-furylmethyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include furylmethyl derivatives, methoxybenzyl compounds, and benzofuro[3,2-d]pyrimidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining furylmethyl and methoxybenzyl derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the benzofuro[3,2-d]pyrimidine core through intramolecular cyclization.
Functional Group Transformations: Introducing or modifying functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-furylmethyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Furylmethyl Derivatives: Compounds containing the furylmethyl group.
Methoxybenzyl Derivatives: Compounds containing the methoxybenzyl group.
Uniqueness
3-(2-furylmethyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H18N2O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N2O5/c1-28-16-7-4-6-15(12-16)13-24-20-18-9-2-3-10-19(18)30-21(20)22(26)25(23(24)27)14-17-8-5-11-29-17/h2-12H,13-14H2,1H3 |
InChI Key |
USNISVMLZADDOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Origin of Product |
United States |
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